molecular formula C12H21ClN2 B149304 4-n-Hexylphenylhydrazine hydrochloride CAS No. 126062-51-9

4-n-Hexylphenylhydrazine hydrochloride

Cat. No.: B149304
CAS No.: 126062-51-9
M. Wt: 228.76 g/mol
InChI Key: UESGGYWXGDEGAZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-n-Hexylphenylhydrazine hydrochloride typically involves the reaction of 4-n-Hexylphenylhydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The general reaction scheme can be represented as follows:

[ \text{4-n-Hexylphenylhydrazine} + \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-n-Hexylphenylhydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions where the hexyl group or the phenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylhydrazine oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

4-n-Hexylphenylhydrazine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-n-Hexylphenylhydrazine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved in its mechanism of action include:

    Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Protein Interactions: It can interact with proteins, altering their conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • Phenylhydrazine hydrochloride
  • 4-n-Butylphenylhydrazine hydrochloride
  • 4-n-Octylphenylhydrazine hydrochloride

Comparison

4-n-Hexylphenylhydrazine hydrochloride is unique due to its specific hexyl group, which imparts distinct chemical properties compared to other phenylhydrazine derivatives. This uniqueness makes it particularly useful in certain biochemical applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(4-hexylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2.ClH/c1-2-3-4-5-6-11-7-9-12(14-13)10-8-11;/h7-10,14H,2-6,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESGGYWXGDEGAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375463
Record name 4-n-Hexylphenylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126062-51-9
Record name 4-n-Hexylphenylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Hexylphenyl)hydrazine hydrochloride
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